3-Cyclopropyl-2-fluorophenylfluoranesulfonate
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Overview
Description
3-Cyclopropyl-2-fluorophenylfluoranesulfonate is an organic compound that features a cyclopropyl group, a fluorophenyl group, and a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-fluorophenylfluoranesulfonate typically involves the use of cyclopropyl and fluorophenyl precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using specialized equipment to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-fluorophenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Cyclopropyl-2-fluorophenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Fluorophenyl Compounds: Organic compounds containing a fluorophenyl group.
Fluoranesulfonates: Compounds containing a fluoranesulfonate group.
Uniqueness
3-Cyclopropyl-2-fluorophenylfluoranesulfonate is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and a fluoranesulfonate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H8F2O3S |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
1-cyclopropyl-2-fluoro-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C9H8F2O3S/c10-9-7(6-4-5-6)2-1-3-8(9)14-15(11,12)13/h1-3,6H,4-5H2 |
InChI Key |
JQBAFZAVBPJDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)OS(=O)(=O)F)F |
Origin of Product |
United States |
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